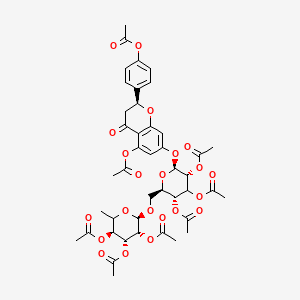
Narirutin Octaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Narirutin Octaacetate is a derivative of narirutin, a flavanone glycoside predominantly found in citrus fruits such as oranges, mandarins, and grapefruits. Narirutin itself is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This compound is synthesized by acetylating narirutin, which enhances its stability and bioavailability for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Narirutin Octaacetate typically involves the acetylation of narirutin. The process begins with the extraction of narirutin from citrus fruits. Narirutin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation of the hydroxyl groups present in narirutin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of narirutin is optimized using advanced techniques such as supercritical fluid extraction. The acetylation process is then scaled up using industrial reactors, ensuring consistent quality and yield of this compound .
化学反応の分析
Types of Reactions
Narirutin Octaacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its parent compound, narirutin.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Narirutin and partially reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Narirutin Octaacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.
Biology: Investigated for its potential to modulate biological pathways and its bioavailability compared to narirutin.
Medicine: Explored for its enhanced therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Industry: Utilized in the development of functional foods, dietary supplements, and nutraceuticals.
作用機序
Narirutin Octaacetate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in inflammation.
Antioxidant: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anti-cancer: Induces apoptosis, inhibits cell proliferation, and modulates signaling pathways involved in cancer progression.
類似化合物との比較
Similar Compounds
Naringin: Another flavanone glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Hesperidin: A flavanone glycoside with similar therapeutic effects, commonly found in citrus peels.
Nobiletin: A polymethoxyflavone with potent anti-cancer and anti-inflammatory properties.
Uniqueness of Narirutin Octaacetate
This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, narirutin. The acetylation process not only improves its pharmacokinetic properties but also broadens its range of applications in scientific research and industry .
特性
分子式 |
C43H48O22 |
|---|---|
分子量 |
916.8 g/mol |
IUPAC名 |
[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[(2S)-5-acetyloxy-2-(4-acetyloxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C43H48O22/c1-18-36(57-21(4)46)38(59-23(6)48)40(61-25(8)50)42(54-18)53-17-34-37(58-22(5)47)39(60-24(7)49)41(62-26(9)51)43(65-34)63-29-14-32(56-20(3)45)35-30(52)16-31(64-33(35)15-29)27-10-12-28(13-11-27)55-19(2)44/h10-15,18,31,34,36-43H,16-17H2,1-9H3/t18?,31-,34+,36-,37+,38+,39?,40+,41+,42+,43+/m0/s1 |
InChIキー |
MNNUEJPVONEJTH-BGSIXNMZSA-N |
異性体SMILES |
CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


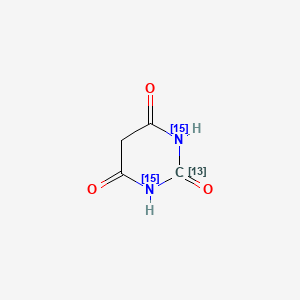
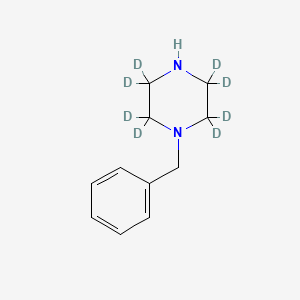
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
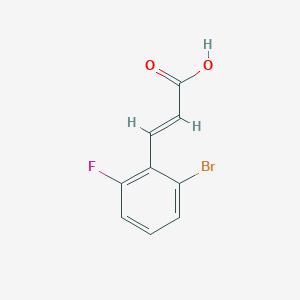
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)

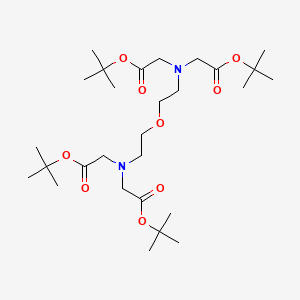
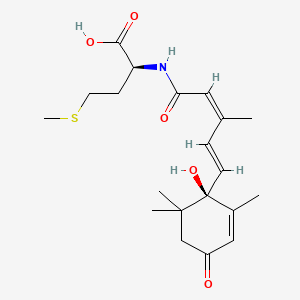
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
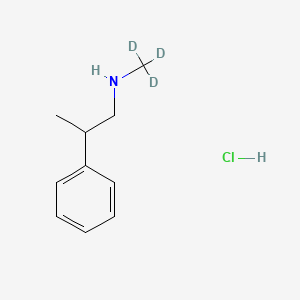
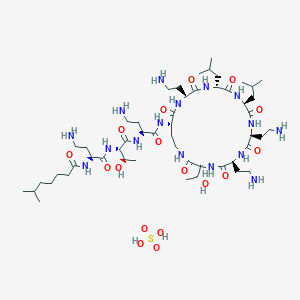
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)

